molecular formula C9H11BrO B2492361 {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene CAS No. 122775-16-0

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene

Cat. No.: B2492361
CAS No.: 122775-16-0
M. Wt: 219.114
InChI Key: FWOHDAGPWDEWIB-KXGHAPEVSA-N
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Description

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is a chemical compound with the molecular formula C9H11BrO and a molecular weight of 219.114. This compound is characterized by the presence of a benzene ring substituted with a bromoethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction

Scientific Research Applications

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene include:

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but with a methoxy group instead of a benzene ring.

    2-Bromoethyl methyl ether: This compound features a bromoethyl group attached to a methyl ether group.

    Bromoethane: A simpler compound with a bromoethyl group attached to an ethane backbone. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHDAGPWDEWIB-KXGHAPEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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